molecular formula C11H20N2O3 B14820969 Trans-4-aminocyclohexyl morpholine-4-carboxylate

Trans-4-aminocyclohexyl morpholine-4-carboxylate

Cat. No.: B14820969
M. Wt: 228.29 g/mol
InChI Key: WKTOEOIIIUVTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-aminocyclohexyl morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is particularly interesting due to its unique structure, which combines a cyclohexyl ring with an aminomethyl group and a morpholine ring.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

(4-aminocyclohexyl) morpholine-4-carboxylate

InChI

InChI=1S/C11H20N2O3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2

InChI Key

WKTOEOIIIUVTQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-aminocyclohexyl morpholine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation and crystallization processes. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Mechanism of Action

The mechanism of action of trans-4-aminocyclohexyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

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